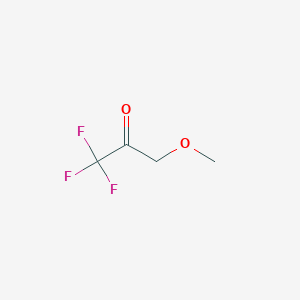

1,1,1-Trifluoro-3-methoxy-propan-2-one

Description

Properties

Molecular Formula |

C4H5F3O2 |

|---|---|

Molecular Weight |

142.08 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-methoxypropan-2-one |

InChI |

InChI=1S/C4H5F3O2/c1-9-2-3(8)4(5,6)7/h2H2,1H3 |

InChI Key |

VFHWOFWWKNIJIX-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-methoxy-propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds via nucleophilic addition of methanol to the carbonyl group of 1,1,1-trifluoroacetone, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. Catalysts and solvents are carefully chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-methoxy-propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Reagents like (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of trifluoromethyl carboxylic acids.

Reduction: Formation of 1,1,1-trifluoro-3-methoxy-propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-methoxy-propan-2-one has several applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-methoxy-propan-2-one involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings :

- Fluorine Content : Compounds with higher fluorine substitution (e.g., hexafluoro derivatives) exhibit increased chemical inertness but may face challenges in biodegradability and safety due to insufficient toxicological data .

- Reactivity: The trifluoromethyl group in this compound enhances electrophilicity at the carbonyl carbon, making it superior to non-fluorinated analogs (e.g., 1,2,3-Trichloropropane) in reactions requiring strong electron-withdrawing effects .

- Structural Complexity : Analogous compounds with aryl or heteroatom substitutions (e.g., chlorine in 1340177-72-1) demonstrate tailored applications in medicinal chemistry, whereas simpler fluorinated ketones are more versatile in industrial synthesis .

Comparison with Other Fluorinated Propane Derivatives

Table 2: Fluorinated Propane Derivatives with Varied Substituents

| Compound Name (CAS) | Substituents | Notable Properties |

|---|---|---|

| Propane, 1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)- [28523-86-6] | -CF₃ (C1, C3), -OCH₂F (C2) | High thermal stability; potential refrigerant |

| Propane, 1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)- [4459-18-1] | -CF₃ (C2), -I (C2) | Heavy halogen substitution; UV sensitivity |

| 2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,1,2,3,3,3-heptafluoro-propane [85720-81-6] | -Cl, -F, -OCH₂CF₂Cl | Complex halogenation; surfactant potential |

Key Differences :

- Halogen Diversity : Iodo- or chloro-fluorinated propanes (e.g., [4459-18-1], [85720-81-6]) exhibit distinct reactivity profiles compared to methoxy-fluorinated compounds. For instance, iodine’s polarizability in [4459-18-1] facilitates radical reactions, whereas methoxy groups favor nucleophilic substitutions .

- Thermal Stability : Hexafluoro derivatives (e.g., [28523-86-6]) with symmetric fluorine substitution demonstrate higher thermal stability than asymmetrically substituted analogs like this compound .

Biological Activity

1,1,1-Trifluoro-3-methoxy-propan-2-one is an organic compound notable for its unique trifluoromethyl and methoxy functional groups. These features contribute to its distinct chemical properties, including increased lipophilicity and stability, making it a candidate for various biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C4H7F3O2

- Functional Groups : Trifluoromethyl group (-CF₃) and methoxy group (-OCH₃)

- Key Characteristics :

- Enhanced lipophilicity due to the trifluoromethyl group.

- Potential for improved metabolic stability.

The presence of these functional groups suggests that this compound may interact favorably with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : Preliminary studies suggest its potential as an enzyme inhibitor or modulator. The compound's structure may enhance its interactions with specific enzymes, potentially leading to therapeutic applications.

- Anti-inflammatory Properties : Some studies have indicated that this compound could possess anti-inflammatory effects, although detailed mechanisms are yet to be fully understood.

- Antiviral Activity : There are indications of antiviral properties, suggesting that it may inhibit viral replication or activity.

The mechanism by which this compound exerts its biological effects is still under investigation. However, the following points summarize potential pathways:

- Lipophilicity and Protein Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to interact with hydrophobic pockets in proteins. This could facilitate binding to enzyme active sites or receptor sites.

- Hydrogen Bonding : The methoxy group may participate in hydrogen bonding with amino acid residues in target proteins, further influencing enzyme activity or receptor modulation.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor/modulator of specific enzymes | |

| Anti-inflammatory | Indications of reducing inflammation | |

| Antiviral | Suggestive evidence of inhibiting viral activity |

Notable Research

In a study exploring the enzyme inhibition properties of fluorinated compounds similar to this compound, researchers found that modifications in the trifluoromethyl group significantly influenced the potency against specific targets. This suggests that further structural optimization could yield more effective derivatives .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate in medicinal chemistry:

- Drug Development : Its potential as an enzyme inhibitor positions it as a candidate for developing therapeutics targeting inflammation and viral infections.

- Chemical Synthesis : It serves as an important intermediate in synthesizing other biologically active compounds due to its reactivity and functional groups.

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-methoxy-propan-2-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution using methoxy-substituted precursors. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of trifluoromethyl groups .

- Catalysts : Lewis acids like AlCl₃ or BF₃ improve electrophilic acylation efficiency .

- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side reactions from the electron-deficient trifluoromethyl group .

- Purification : Column chromatography or recrystallization is critical due to the compound’s volatility and polarity .

Q. How can structural characterization of this compound be performed accurately?

Methodological Answer:

- X-ray crystallography : Use SHELX software for refinement, particularly for resolving fluorine atom positions (SHELXL is robust for small-molecule trifluoromethyl groups) .

- NMR spectroscopy : ¹⁹F NMR (δ −60 to −70 ppm for CF₃) and ¹H NMR (methoxy protons at δ 3.2–3.8 ppm) are essential .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₅H₇F₃O₂, [M+H]⁺ = 180.04) .

Advanced Research Questions

Q. How do electronic effects of the methoxy and trifluoromethyl groups influence the compound’s reactivity?

Methodological Answer:

- Trifluoromethyl group : Strong electron-withdrawing effect stabilizes the ketone carbonyl, reducing nucleophilic attack but enhancing electrophilicity in α,β-unsaturated systems .

- Methoxy group : Electron-donating resonance increases electron density on the adjacent carbon, enabling regioselective functionalization (e.g., aldol condensations) .

- Synergistic effects : Computational DFT studies (e.g., Gaussian09) can model charge distribution to predict reaction sites .

Q. Table 1: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Reactivity Impact | Example Reaction |

|---|---|---|---|

| CF₃ | Electron-withdrawing | Stabilizes carbonyl; inhibits SN2 | Nucleophilic acyl substitution |

| OCH₃ | Electron-donating | Activates aryl rings for electrophilic substitution | Friedel-Crafts alkylation |

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Dynamic NMR : Use variable-temperature ¹H/¹⁹F NMR to detect conformational changes in solution .

- Cross-validation : Compare crystallographic data (bond lengths/angles) with computational geometry optimizations (e.g., using ORCA or NWChem) .

- Isotopic labeling : ¹³C-labeled analogs clarify ambiguous carbonyl or methoxy group interactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with protein structures (e.g., cytochrome P450) to assess binding affinity of the trifluoromethyl ketone moiety .

- MD simulations : GROMACS models can simulate stability of hydrogen bonds between the methoxy group and active-site residues .

- QSAR studies : Correlate substituent variations (e.g., replacing OCH₃ with Cl) with bioactivity data from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.